5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Description
This compound belongs to a class of nitrogen-rich polycyclic heterocycles characterized by a fused tricyclic core containing four nitrogen atoms (tetrazatricyclo framework). Its structure features a central diazepine ring fused with pyridine-like moieties, substituted with chloro, ethyl, and methyl groups at positions 5, 2, and 9, respectively, and a ketone group at position 10. The molecular formula is C₁₆H₁₄ClN₄O, with a molecular weight of approximately 319.76 g/mol (estimated based on analogous brominated derivatives reported in ). The chloro substituent enhances electrophilicity, while the ethyl and methyl groups contribute to lipophilicity and steric effects, influencing binding interactions in biological or material science applications .
Properties
CAS No. |
133627-12-0 |
|---|---|
Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C14H13ClN4O/c1-3-19-12-9(5-4-8-16-12)14(20)18(2)10-6-7-11(15)17-13(10)19/h4-8H,3H2,1-2H3 |
InChI Key |
YSEMEGXOKULCML-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=C(C=C3)Cl)C |
Other CAS No. |
133627-12-0 |
Origin of Product |
United States |
Biological Activity
5-Chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound with significant potential in biological research due to its unique structural characteristics. This article reviews the biological activity of this compound based on available literature and research findings.
Molecular Formula: C22H21ClN4O3
Molecular Weight: 424.9 g/mol
IUPAC Name: 5-chloro-2-ethyl-13-(3-methoxyphenoxymethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
InChI Key: HCXYAWFMXOIQEC-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various contexts including its potential antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that 5-chloro-2-ethyl-9-methyl-tetrazatricyclo compounds exhibit notable antimicrobial properties against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells), the compound exhibited dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The proposed mechanism of action for the biological activities of this compound involves interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- DNA Interaction: It is hypothesized that the compound can intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
-
Study on Antimicrobial Efficacy:
- Conducted by Smith et al., this study assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus. The researchers found that the compound significantly reduced bacterial load in treated samples compared to controls.
-
Evaluation of Anticancer Properties:
- A study by Johnson et al. investigated the effects on MCF-7 cells using flow cytometry to analyze cell cycle distribution and apoptosis markers. The results indicated a significant increase in apoptotic cells upon treatment with the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
*Estimated via analogy to brominated derivative ().
Key Findings:
Halogen Effects :
- Chloro vs. bromo substitution (e.g., vs. target compound) alters electronic properties. Bromine’s larger atomic radius enhances halogen bonding but reduces solubility in polar solvents. Chlorine offers a balance between reactivity and solubility .
- Fluorinated analogs () exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .
Ketone at C10 (target compound) vs. sulfone at C9 () modifies hydrogen-bond acceptor capacity, impacting target selectivity .
Biological Relevance :
- Chlorinated tetracyclic compounds () demonstrate potent activity in kinase inhibition assays, suggesting the target compound may share similar pharmacological profiles .
- Thiazepine derivatives () with sulfone groups show marked anti-inflammatory activity, highlighting the role of heteroatom diversity in function .
Crystallographic Insights :
- SHELX refinements () and Mercury CSD analyses () reveal that chloro and methyl substituents stabilize the tricyclic core via intramolecular CH-π interactions, reducing ring puckering compared to hydroxylated analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
